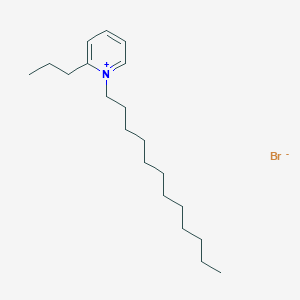
1-Dodecyl-2-propylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-2-propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C20H36BrN . It is a pyridinium salt, characterized by a long alkyl chain and a bromide counterion. This compound is known for its surfactant properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecyl-2-propylpyridin-1-ium bromide can be synthesized through the quaternization of 2-propylpyridine with 1-bromododecane. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-2-propylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly at the pyridinium ring.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and pyridine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of 1-dodecyl-2-propylpyridine and the corresponding substituted product.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
1-Dodecyl-2-propylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 1-dodecyl-2-propylpyridin-1-ium bromide involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial and fungal cell membranes .
Comparaison Avec Des Composés Similaires
1-Dodecylpyridinium Bromide: Similar structure but lacks the propyl group, resulting in different physicochemical properties.
Cetylpyridinium Chloride: Contains a longer alkyl chain (cetyl group) and a chloride counterion, used primarily as an antiseptic.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, widely used as a disinfectant.
Uniqueness: 1-Dodecyl-2-propylpyridin-1-ium bromide is unique due to its specific alkyl chain length and the presence of the propyl group, which confer distinct surfactant properties and biological activity. Its ability to disrupt membranes makes it particularly effective in applications requiring antimicrobial action .
Propriétés
Numéro CAS |
102833-68-1 |
|---|---|
Formule moléculaire |
C20H36BrN |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-dodecyl-2-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C20H36N.BrH/c1-3-5-6-7-8-9-10-11-12-14-18-21-19-15-13-17-20(21)16-4-2;/h13,15,17,19H,3-12,14,16,18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KHDJXLDBMNGHBI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=CC=C1CCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
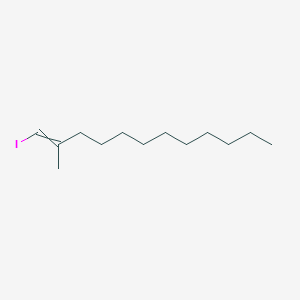
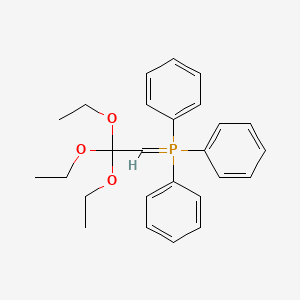
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)
![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
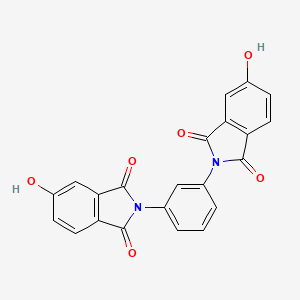

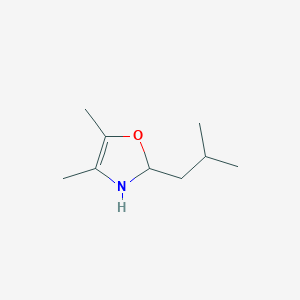
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

